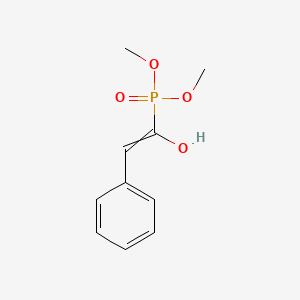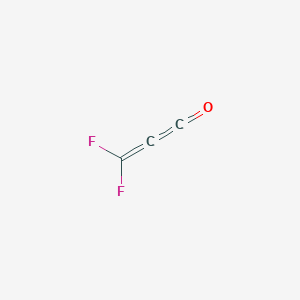![molecular formula C25H33NO3 B14288671 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole CAS No. 140234-57-7](/img/structure/B14288671.png)
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole typically involves the reaction of 4-hexyloxybenzaldehyde with o-aminophenol under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential as a fluorescent probe or sensor due to its unique structural features.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It can be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hexyloxy groups can influence its binding affinity and selectivity, while the benzoxazole ring can participate in various chemical interactions, such as hydrogen bonding or π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hexyloxybenzaldehyde: A precursor in the synthesis of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole.
4-(Hexyloxy)phenol: Another compound with similar structural features but different functional groups.
4-Hexyloxybenzoic acid: A related compound with a carboxylic acid group instead of the benzoxazole ring.
Uniqueness
This compound is unique due to the presence of both hexyloxy groups and the benzoxazole ring. This combination of structural features can impart distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
140234-57-7 |
|---|---|
Formule moléculaire |
C25H33NO3 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
5-hexoxy-2-(4-hexoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C25H33NO3/c1-3-5-7-9-17-27-21-13-11-20(12-14-21)25-26-23-19-22(15-16-24(23)29-25)28-18-10-8-6-4-2/h11-16,19H,3-10,17-18H2,1-2H3 |
Clé InChI |
SKFLYEZLAUHQJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
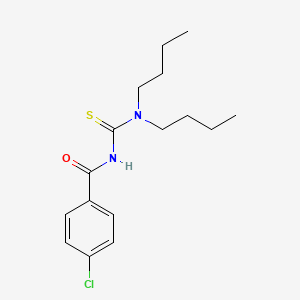
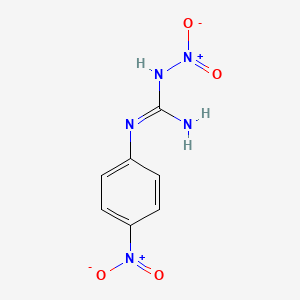
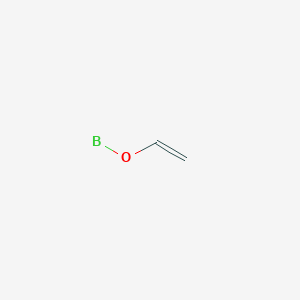
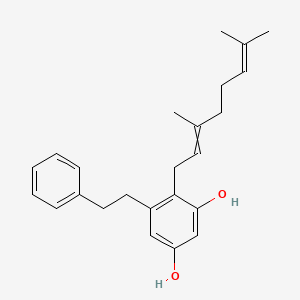
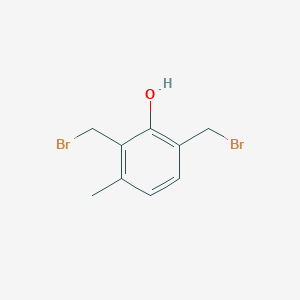
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
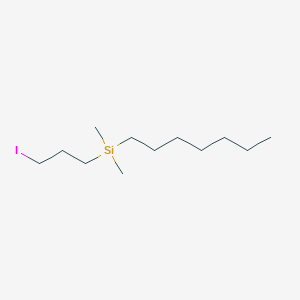
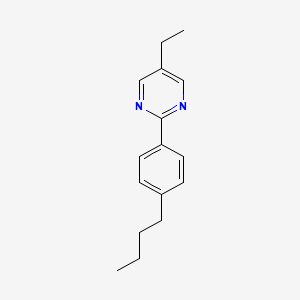
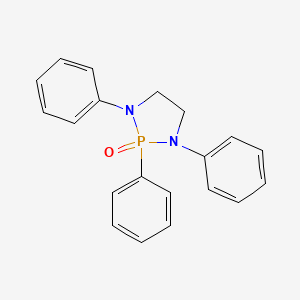
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
